molecular formula C16H18ClNO4S B286226 (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

Cat. No. B286226
M. Wt: 355.8 g/mol
InChI Key: AQTSYJWDICAWQC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione, also known as CEM-102, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and inflammation.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the biosynthesis of fatty acids. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione has been shown to have potent antibacterial activity against a broad range of bacteria, including drug-resistant strains. It has also been shown to have anti-inflammatory and anticancer activities. (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the biosynthesis of fatty acids. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione in lab experiments is its potent antibacterial activity against a broad range of bacteria, including drug-resistant strains. Another advantage is its anti-inflammatory and anticancer activities. However, one of the limitations of using (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione in order to minimize its toxicity.

Future Directions

There are several future directions for the research of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its antibacterial activity and potential use as a therapeutic agent for bacterial infections. Another direction is to investigate its anti-inflammatory and anticancer activities and potential use as a therapeutic agent for inflammation and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione in order to minimize its toxicity. Finally, more research is needed to fully understand the mechanism of action of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione.

Synthesis Methods

The synthesis of (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of propan-2-ol. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidinedione ring.

Scientific Research Applications

(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. (5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anticancer activities.

properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H18ClNO4S/c1-5-22-14-11(17)6-10(7-12(14)21-4)8-13-15(19)18(9(2)3)16(20)23-13/h6-9H,5H2,1-4H3/b13-8+

InChI Key

AQTSYJWDICAWQC-MDWZMJQESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)C(C)C)OC

SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C)OC

Origin of Product

United States

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